GPR35 Antagonism Screening: Negative Selectivity vs. Active Pyrrolidine-Derived GPR35 Ligands
In a BRET-based GPR35 antagonism assay using human GPR35-SPASM sensor-expressing cells with 300 µM zaprinast as agonist and 10 µM CID2745687 as positive control, tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate was classified as inactive (IC₅₀ > 100 µM) [1]. By contrast, the reference antagonist CID2745687 produced measurable inhibition, and several structurally distinct pyrrolidine-containing compound series have been reported as GPR35 modulators with potencies in the nanomolar to low-micromolar range [2]. This negative result provides direct experimental evidence that the compound does not engage GPR35 at pharmacologically relevant concentrations, a profile that distinguishes it from active GPR35-targeting pyrrolidine chemotypes.
| Evidence Dimension | GPR35 antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (inactive) |
| Comparator Or Baseline | CID2745687 (reference GPR35 antagonist): active at 10 µM; known pyrrolidine-derived GPR35 ligands: IC₅₀ typically < 10 µM |
| Quantified Difference | Target compound >10-fold less potent than the 100 µM inactivity threshold; at least 10–1,000-fold less potent than active GPR35 pyrrolidine ligands |
| Conditions | Human GPR35 BRET-based SPASM sensor assay; HEK293 background; agonist: 300 µM zaprinast; positive control: 10 µM CID2745687; IC₅₀ threshold for inactivity: 100 µM (ECBD primary screening protocol) |
Why This Matters
For research teams conducting GPCR counter-screening or requiring GPR35-negative control compounds, this data establishes that the compound carries a verified negative GPR35 liability profile, enabling confident exclusion of GPR35-mediated confounding in phenotypic assays—a feature not documented for most commercially available Boc-pyrrolidine building blocks.
- [1] ECBD. Assay EOS300038: GPR35 Antagonism; Compound EOS80026 = Tert-butyl 2-(4-chlorophenethyl)pyrrolidine-1-carboxylate, Activity: Inactive (IC₅₀ > 100 µM). https://ecbd.eu/assays/EOS300038 (accessed 2026-04-30). View Source
- [2] ECBD. Assay EOS300038 Description: GPR35 antagonism assay protocol and reference compound details. https://ecbd.eu/assays/EOS300038 (accessed 2026-04-30). View Source
